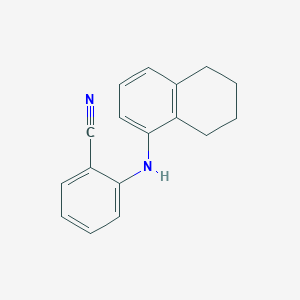

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile

CAS No.: 18201-90-6

Cat. No.: VC8083476

Molecular Formula: C17H16N2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18201-90-6 |

|---|---|

| Molecular Formula | C17H16N2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)benzonitrile |

| Standard InChI | InChI=1S/C17H16N2/c18-12-14-7-2-4-10-16(14)19-17-11-5-8-13-6-1-3-9-15(13)17/h2,4-5,7-8,10-11,19H,1,3,6,9H2 |

| Standard InChI Key | RZTFADFAUWRFHP-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C#N |

| Canonical SMILES | C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₇H₁₆N₂, with a molecular weight of 248.32 g/mol . Its IUPAC name, 2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)benzonitrile, reflects a benzonitrile group (C₆H₄CN) bonded to the amino group of a partially hydrogenated naphthalene (tetrahydronaphthalene) system. The tetrahydronaphthalene component introduces a bicyclic structure with one aromatic ring and one partially saturated ring, influencing both steric and electronic properties.

Key Structural Features:

-

Benzonitrile moiety: Imparts polarity and potential for hydrogen bonding via the nitrile group.

-

Tetrahydronaphthalen-1-amine group: Enhances hydrophobicity and provides a planar aromatic region for π-π interactions.

-

Amino linker: Facilitates hydrogen bonding and serves as a site for further functionalization.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves coupling 5,6,7,8-tetrahydronaphthalen-1-amine with a substituted benzonitrile derivative. A representative method includes:

-

Nucleophilic Aromatic Substitution:

Reacting 5,6,7,8-tetrahydronaphthalen-1-amine with 2-fluorobenzonitrile in the presence of a base (e.g., K₂CO₃) to facilitate displacement of the fluorine atom . -

Microwave-Assisted Cyclization:

Intermediate steps may employ microwave irradiation (e.g., 220°C, 8.0 bar) to enhance reaction efficiency, as seen in related urea derivatives .

Physicochemical Properties

Research Gaps and Future Directions

-

Biological Activity Profiling: No direct data exists on this compound’s efficacy in disease models. Testing against inflammatory markers (e.g., TNF-α) is warranted, given structural similarities to p38 inhibitors .

-

Crystallographic Studies: X-ray diffraction could elucidate binding modes in kinase assays.

-

Derivatization: Introducing substituents (e.g., halogens, sulfonamides) may enhance solubility or target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume